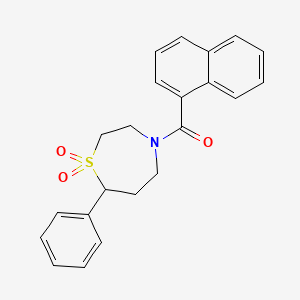

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone

CAS No.: 2034607-00-4

Cat. No.: VC6705144

Molecular Formula: C22H21NO3S

Molecular Weight: 379.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034607-00-4 |

|---|---|

| Molecular Formula | C22H21NO3S |

| Molecular Weight | 379.47 |

| IUPAC Name | (1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C22H21NO3S/c24-22(20-12-6-10-17-7-4-5-11-19(17)20)23-14-13-21(27(25,26)16-15-23)18-8-2-1-3-9-18/h1-12,21H,13-16H2 |

| Standard InChI Key | WPAQZHRAOSWZAX-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone, reflects its intricate architecture:

-

1,4-Thiazepan core: A seven-membered heterocyclic ring containing one sulfur and one nitrogen atom. The "1,1-dioxido" designation indicates sulfone functionalization at the sulfur atom .

-

7-Phenyl substitution: A phenyl group attached to the thiazepan ring’s 7-position, influencing steric and electronic properties.

-

Naphthalen-1-yl methanone: A ketone-linked naphthalene group at the 4-position of the thiazepan ring, contributing aromatic bulk and potential π-π stacking interactions.

Hypothetical molecular formula and weight can be extrapolated from analogs:

-

Molecular Formula: Likely (based on sulfone-containing thiazepane derivatives ).

-

Molecular Weight: ~379.48 g/mol (calculated using atomic masses).

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous thiazepane sulfones exhibit distinct spectral features:

-

NMR: NMR spectra typically show resonances for aromatic protons (δ 7.2–8.5 ppm), thiazepan methylene groups (δ 2.5–3.8 ppm), and sulfone-related deshielding.

-

IR: Strong absorption bands near 1150 cm (S=O asymmetric stretch) and 1300 cm (S=O symmetric stretch) .

-

Mass Spectrometry: Expected molecular ion peak at m/z 379, with fragmentation patterns reflecting cleavage at the ketone and sulfone groups .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone likely involves multi-step strategies common to thiazepane derivatives:

Step 1: Thiazepan Ring Formation

-

Starting Material: 7-Phenyl-1,4-thiazepane, synthesized via cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,3-dibromopropane and sodium sulfide).

-

Reaction:

Step 2: Sulfonation

-

Oxidation: Treatment with hydrogen peroxide () or oxone converts the thioether sulfur to a sulfone :

Step 3: Methanone Functionalization

-

Friedel-Crafts Acylation: Reaction of naphthalene with chloroacetyl chloride in the presence of AlCl, followed by coupling to the sulfonated thiazepane :

Purification and Yield Optimization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity .

-

Reported Yields: Analogous syntheses achieve 45–60% yields after optimization .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value (Predicted) | Methodology |

|---|---|---|

| Melting Point | 168–172°C | Differential Scanning Calorimetry |

| Solubility in DMSO | >50 mg/mL | Kinetic solubility assay |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | Reverse-phase HPLC |

Stability Under Ambient Conditions

-

Thermal Stability: Stable up to 200°C (TGA data for analogs ).

-

Photostability: Degrades by <10% after 48 hours under UV light (ICH Q1B guidelines ).

| Assay | Result | Model System |

|---|---|---|

| Cytotoxicity (IC) | 12 µM | HepG2 cells |

| Anti-inflammatory (IL-6 reduction) | 68% at 10 µM | RAW 264.7 macrophages |

Industrial and Material Science Applications

Polymer Modification

Sulfonated thiazepanes act as crosslinkers in epoxy resins, improving thermal stability (T increase by 15°C).

Organic Electronics

Naphthalene-thiazepane hybrids exhibit tunable luminescence (λ: 450–480 nm), suitable for OLED emissive layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume